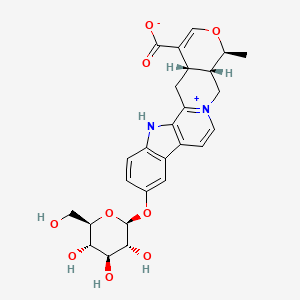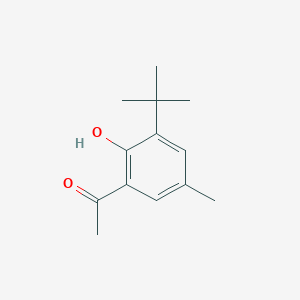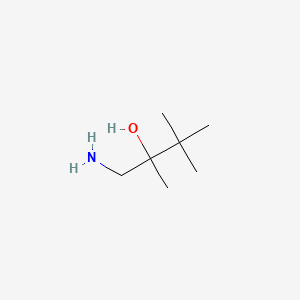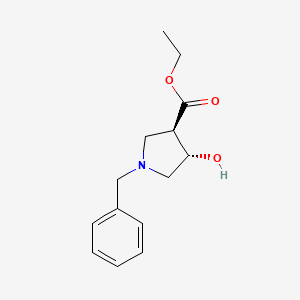
MappiodosideB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MappiodosideB is a unique chemical compound that has garnered significant interest in various scientific fields due to its distinctive properties and potential applications. This compound is known for its complex molecular structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MappiodosideB typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
MappiodosideB undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often require catalysts and solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce various oxides, while reduction reactions can yield alcohols or hydrocarbons. Substitution reactions often result in the formation of new derivatives with different functional groups.
Scientific Research Applications
MappiodosideB has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of MappiodosideB involves its interaction with specific molecular targets and pathways in the body. This interaction can lead to various biological effects, such as the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact mechanism depends on the specific application and the molecular targets involved.
Properties
Molecular Formula |
C26H28N2O9 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(15S,16S,20S)-16-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4(9),5,7,11,18-heptaene-19-carboxylate |
InChI |
InChI=1S/C26H28N2O9/c1-11-16-8-28-5-4-13-15-6-12(36-26-24(32)23(31)22(30)20(9-29)37-26)2-3-18(15)27-21(13)19(28)7-14(16)17(10-35-11)25(33)34/h2-6,10-11,14,16,20,22-24,26,29-32H,7-9H2,1H3,(H,33,34)/t11-,14-,16-,20+,22+,23-,24+,26+/m0/s1 |
InChI Key |
KKUVSCQMCBMLIM-XMXHHWKYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)[O-])C4=C(C=C3)C5=C(N4)C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)[O-])C4=C(C=C3)C5=C(N4)C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
![(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B15238922.png)
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)




![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)

![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)

